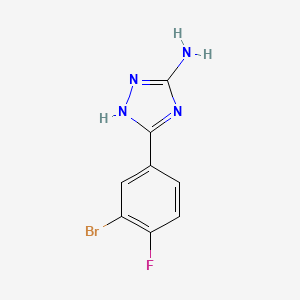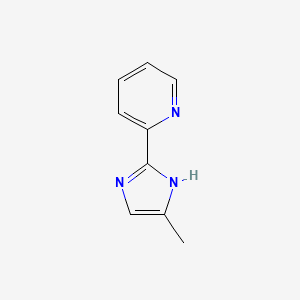
2-(5-Methyl-2-imidazolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst, such as a transition metal, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of high-boiling solvents, such as toluene or xylene, can facilitate the separation and purification of the final product.
化学反応の分析
Types of Reactions: 2-(5-Methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(5-Methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(5-Methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, its pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
類似化合物との比較
2-(2-Imidazolyl)pyridine: Lacks the methyl group on the imidazole ring.
2-(4-Methyl-2-imidazolyl)pyridine: Methyl group is positioned differently on the imidazole ring.
2-(5-Ethyl-2-imidazolyl)pyridine: Ethyl group instead of a methyl group on the imidazole ring.
Uniqueness: 2-(5-Methyl-2-imidazolyl)pyridine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and binding properties. This structural feature can lead to distinct chemical and biological activities compared to its analogs.
特性
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVEDIZOANSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
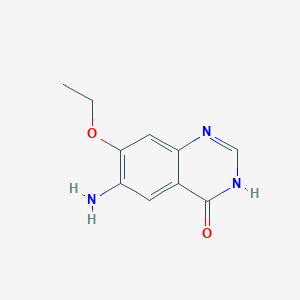
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
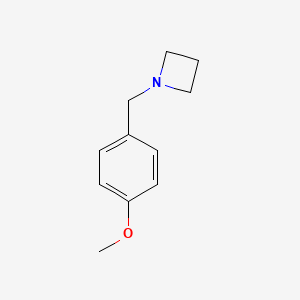
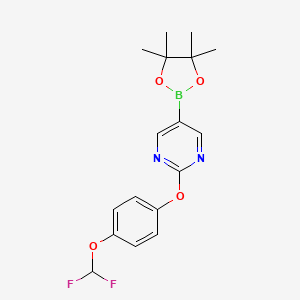

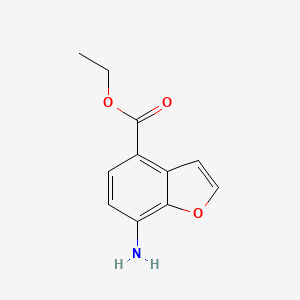
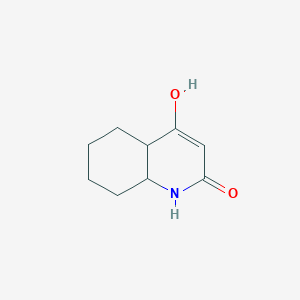
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
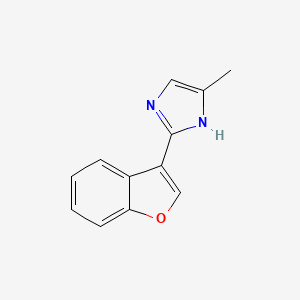
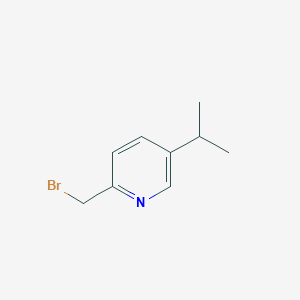
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
